molecular formula C10H11N B3346420 4,7-dihydro-4,7-ethano-2H-isoindole CAS No. 118824-61-6

4,7-dihydro-4,7-ethano-2H-isoindole

Cat. No. B3346420
CAS RN: 118824-61-6
M. Wt: 145.2 g/mol
InChI Key: BGBOHYIXUAXBRP-UHFFFAOYSA-N
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Description

4,7-Dihydro-4,7-ethano-2H-isoindole is a reduced form of isoindole and is a useful building block for extended porphyrins, which are relevant as materials for optical applications .


Synthesis Analysis

Heating this compound at 200 °C induces the retro-Diels–Alder reaction to give isoindole in essentially quantitative yield . This can be applied to a new synthesis of tetrabenzoporphyrins and monobenzoporphyrins .


Chemical Reactions Analysis

The primary chemical reaction involving this compound is the retro-Diels–Alder reaction. When heated to 200 °C, it undergoes this reaction to produce isoindole in essentially quantitative yield .

Mechanism of Action

The mechanism of action of 4,7-dihydro-4,7-ethano-2H-isoindole primarily involves the retro-Diels–Alder reaction. When heated to 200 °C, it undergoes this reaction to produce isoindole .

Future Directions

The future directions of research on 4,7-dihydro-4,7-ethano-2H-isoindole could involve its use as a synthon for the synthesis of tetrabenzoporphyrins and monobenzoporphyrins . These compounds have potential applications in optical materials .

properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOHYIXUAXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3=CNC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554526
Record name 4,7-Dihydro-2H-4,7-ethanoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118824-61-6
Record name 4,7-Dihydro-2H-4,7-ethanoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A light-resistant reaction vessel equipped with a reflux condenser was charged with the ethyl-4,7-dihydro-4,7-ethano-2H-isoindole-1-carboxylate (1.95 g, 9.6 mmol) obtained in Step 2, 100 ml of ethylene glycol and 2.0 g of potassium hydroxide. The vessel was then purged with nitrogen, and the mixture was stirred for 2 hours at 175° C. The reaction mixture was then cooled to room temperature, and poured into ice water. The resulting solution was extracted with chloroform, the extract was washed with saturated saline and the obtained organic layer was dried over anhydrous sodium sulfate. Concentration of the solution under reduced pressure then gave 4,7-dihydro-4,7-etano-2H-isoindole (0.98 g, yield 70.4%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Fed into a light-shielded reaction vessel equipped with a reflux condenser were 1.95 g (9.6 mmol) of ethyl-4,7-dihydro-4,7-ethano-2H-isoindole-1-carboxylate synthesized in Step 1-2, 100 ml of ethylene glycol, and 2.0 g of sodium hydroxide. Then, the vessel was replaced with nitrogen and the mixture was stirred at 175° C. for 2 hours. After that, the reaction solution cooled to room temperature was poured into ice water, the whole was extracted with chloroform, and the extract was washed with a saturated salt solution. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 4,7-dihydro-4,7-ethano-2H-isoindole (0.98 g, 70.4% yield).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 2
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 3
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 4
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 5
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 6
4,7-dihydro-4,7-ethano-2H-isoindole

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